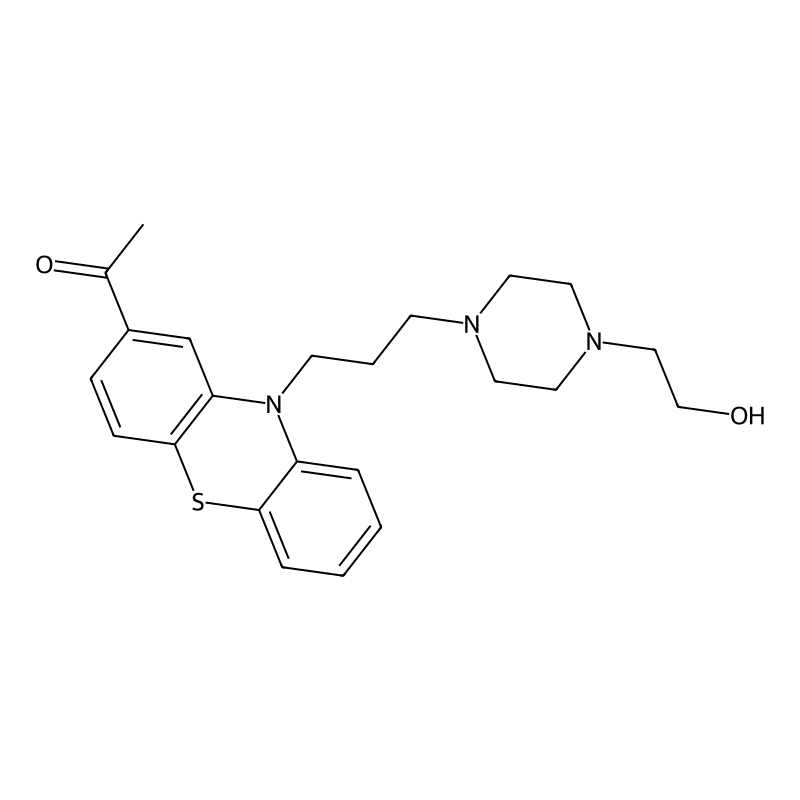

Acetophenazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Primary Research Applications and Mechanisms

Acetophenazine is primarily investigated for its effects on the central nervous system.

- Mechanism of Action: It functions primarily as a dopamine D2 receptor antagonist [1]. By blocking these receptors in the brain, it helps researchers study the dopaminergic system's role in behavior and disease.

- Research Applications: This mechanism makes it a useful tool for studying psychotic disorders such as schizophrenia and anxious depression in preclinical models [1].

- In Vivo Evidence: Supporting its relevance, one study administered this compound to mice and observed a significant impact on social behavior, specifically prolonging the time until submission in a fighting model [1].

The diagram below illustrates the core research applications stemming from its primary mechanism of action.

Drug Repurposing and Antiandrogen Activity

A significant finding from a computational drug repurposing study revealed that this compound possesses secondary activity as a weak antagonist of the human Androgen Receptor (AR) [2].

- Discovery Method: This activity was identified through virtual screening of a marketed drugs library against the AR, followed by in vitro validation [2].

- Biological Correlation: This antiandrogen effect is thought to correlate with the endocrine side effects sometimes observed in patients taking this class of antipsychotic medications [2].

- Research Utility: This discovery positions this compound's chemical scaffold as a valuable starting point for developing new nonsteroidal antiandrogens. The research goal is to optimize this scaffold to enhance antiandrogen activity while reducing its original dopaminergic effects, potentially leading to new treatments for conditions like prostate cancer [2].

Quantitative Data on this compound

The table below summarizes key quantitative data from research studies for easy comparison.

| Research Area | Key Quantitative Findings | Citation |

|---|---|---|

| Antipsychotic Research | In vivo (mice): 2.4 mg/kg dose significantly prolonged fighting time. | [1] |

| Antiandrogen Research | In vitro: Identified as a weak AR antagonist (Ki ≈ 0.8 μM). | [2] |

Experimental Research Protocols

For researchers looking to utilize this compound, here are summaries of key experimental methodologies cited in the literature.

| Protocol Type | Description | Key Details | Citation |

|---|

| In Vivo Behavioral Study | Social interaction test in mice. | Model: C57BL mice (10-12 weeks). Dosage: 2.4 mg/kg. Administration: Single intracardial injection. | [1] | | In Vitro AR Binding Assay | Competitive ligand binding assay. | Measures compound's ability to compete with [³H]mibolerone for binding to the AR. | [2] | | In Vitro AR Transactivation Assay | Assay for functional AR antagonism. | Cells: CV-1 cells transiently expressing AR. Stimulus: Dihydrotestosterone (DHT). Readout: Chloramphenicol acetyl transferase (CAT) activity. | [2] |

Chemical and Physical Properties

For practical laboratory use, this compound has the following characteristics:

- CAS Number: 2751-68-0 [1] [3] [4]

- Chemical Formula: C23H29N3O2S [1] [3] [4]

- Molecular Weight: 411.56 g/mol [1] [3] [4]

- Solubility: Soluble in DMSO (100 mg/mL) [1]

- Storage: Recommended storage is -20°C for powder, and -80°C for DMSO solutions [1] [4]

References

Acetophenazine pharmacodynamics and pharmacokinetics

Pharmacodynamics of Acetophenazine

The table below summarizes the core pharmacodynamic properties of this compound.

| Property | Description |

|---|---|

| Drug Class | Typical (first-generation) antipsychotic; Phenothiazine derivative [1] [2]. |

| Primary Indication | Management of schizophrenia and other psychotic disorders; treatment of disorganized/psychotic thinking, hallucinations, and delusions [1]. |

| Mechanism of Action | Antagonism of postsynaptic dopaminergic receptors in the brain [1] [3]. |

| Primary Molecular Target | Dopamine D2 receptor (antagonist) [1] [3]. |

| Additional Targets | Dopamine D1 receptor (antagonist) [1]. |

| Secondary Effects | Believed to depress the release of hypothalamic and hypophyseal hormones and the reticular activating system, affecting metabolism, body temperature, and vasomotor tone [1]. |

The primary mechanism of action is visualized in the following diagram:

Pharmacokinetic Profile

A complete quantitative pharmacokinetic profile for this compound is not available in the search results. Key parameters are listed as "Not Available" in the primary source, including [1]:

- Absorption

- Volume of Distribution

- Protein Binding

- Route of Elimination

- Half-life

- Clearance

Experimental Data from Research

One in vivo study in mice provides a quantifiable experimental protocol and result:

- Animal Model: C57BL mice (10-12 weeks old) [3].

- Dosage and Administration: A single dose of 2.4 mg/kg, administered intrahippocampally (i.h.) [3].

- Measured Outcome: The study assessed effects on behavior, specifically the time from the first fight to submission and the total fighting time [3].

- Result: this compound treatment significantly prolonged both of these time intervals [3].

References

Acetophenazine phenothiazine derivative overview

Core Characteristics of Acetophenazine

The table below summarizes the fundamental chemical and pharmacological data for this compound.

| Property | Description |

|---|---|

| IUPAC Name | 1-{10-[3-(4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-10H-phenothiazin-2-yl}ethan-1-one [1] [2] |

| Chemical Formula | C₂₃H₂₉N₃O₂S [1] [2] |

| Average Molecular Weight | 411.56 g/mol [1] [2] |

| CAS Registry Number | 2751-68-0 [1] [2] |

| DrugBank ID | DB01063 [2] |

| Mechanism of Action | Postsynaptic antagonism of mesolimbic dopaminergic D1 and D2 receptors; also depresses the release of hypothalamic and hypophyseal hormones [1] [2]. |

| Primary Indication | Management of schizophrenia and other psychotic disorders; treatment of disorganized thinking, hallucinations, and delusions [2]. |

| Status | Approved, but not US FDA-approved [2]. |

Pharmacological Profile & Experimental Data

This section provides key experimental and predicted data relevant to drug development.

| Parameter | Value / Result | Source / Method |

|---|---|---|

| Melting Point | 167 - 168.5 °C | Experimental (Sherlock et al.) [2] |

| Water Solubility | 0.06 g/L (Experimental); 0.0601 mg/mL (Predicted) | Not Available; ALOGPS [1] [2] |

| LogP | 2.62 (Experimental); 3.48 (Predicted) | SANGSTER (1994); ALOGPS [1] [2] |

| pKa (Strongest Basic) | 7.78 (Predicted) | ChemAxon [2] |

| Polar Surface Area (PSA) | 47.02 Ų (Predicted) | ChemAxon [1] [2] |

| Bioavailability | Yes (Predicted) | ChemAxon "Rule of Five" [1] |

| P-glycoprotein Substrate | Yes (Predicted) | admetSAR [2] |

| CYP450 2D6 Inhibitor | Yes (Predicted) | admetSAR [2] |

Synthesis and Phenothiazine Scaffold Modernization

While a specific synthesis protocol for this compound was not detailed in the search results, it is derived from the phenothiazine scaffold [3]. Recent advances in synthesizing this core structure focus on greener and more efficient methodologies, which can be applied to the functionalization needed for derivatives like this compound.

The following diagram illustrates a modern, multi-component radical pathway for constructing the phenothiazine core, an advancement over classical methods.

Modern radical synthesis of phenothiazine core [3].

Key Modern Synthetic Strategies [3]:

- Transition Metal Catalysis: Utilizes catalysts to form carbon-carbon and carbon-heteroatom bonds for ring functionalization.

- Green Chemistry Techniques: Includes microwave-assisted and ultrasound-promoted reactions to enhance reaction rates and yields, and electrosynthesis for redox reactions.

- Multi-component Reactions (MCRs): Efficiently builds complex phenothiazine derivatives in a single step.

Mechanism of Action and Signaling Pathways

As a typical antipsychotic, this compound's primary mechanism is the antagonism of dopamine receptors in the mesolimbic pathway [1] [2] [4]. The diagram below outlines this key signaling pathway and the drug's interaction point.

This compound mechanism: dopamine receptor blockade [1] [2] [4].

Research Applications and Future Directions

Research into phenothiazines like this compound has expanded beyond their traditional antipsychotic use. Key non-traditional research areas include [3] [4] [5]:

- Anticancer Properties: Phenothiazines are investigated for repurposing in oncology. Studies focus on derivatives with reduced dopamine receptor affinity to separate anticancer effects from neurological side effects, targeting processes like calmodulin binding and cell cycle disruption [5].

- Antimicrobial and Antiparasitic Activities: The phenothiazine scaffold shows activity against various infectious agents, including drug-resistant bacteria and parasites like Trypanosoma brucei [4].

- Central Nervous System (CNS) Drug Repurposing: Their inherent ability to cross the blood-brain barrier makes phenothiazines attractive lead compounds for treating primary brain tumors and brain metastases [5].

Key Considerations for Researchers

- Synthesis Focus: Recent literature (2014-2025) emphasizes modernizing the synthesis of the core phenothiazine scaffold. Developing novel, efficient, and sustainable routes for this core is a active research frontier [3].

- Structure-Activity Relationship (SAR): Minor structural changes on the phenothiazine scaffold can lead to significant differences in biological activity and side effect profiles. Systematic SAR studies are crucial for optimizing new derivatives [3] [6].

- Adverse Effect Profile: As a first-generation antipsychotic, this compound carries a risk of extrapyramidal symptoms (EPS), QTc prolongation, and other common phenothiazine adverse effects, which must be considered in any development or repurposing effort [4].

References

- 1. Showing metabocard for this compound (HMDB0015196) [hmdb.ca]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Synthetic Routes and Bioactivity Profiles of the ... [mdpi.com]

- 4. Phenothiazine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. The anti-cancer efficacy of a novel phenothiazine ... [frontiersin.org]

- 6. Synthesis of Phenothiazine Derivatives and their Diverse ... [pubmed.ncbi.nlm.nih.gov]

Acetophenazine molecular targets and pathway

Molecular Targets and Mechanism of Action

Acetophenazine is a moderate-potency phenothiazine antipsychotic. Its principal therapeutic action comes from antagonizing dopamine receptors, which aligns with the mechanism of typical antipsychotics [1] [2] [3].

The table below summarizes its key molecular targets:

| Target | Action | Biological Impact |

|---|---|---|

| D2 dopamine receptor | Primary Antagonist [1] [3] | Reduces psychotic thinking, hallucinations, and delusions by blocking postsynaptic mesolimbic dopaminergic receptors [1] [2]. |

| D1 dopamine receptor | Antagonist [1] | Contributes to the overall antipsychotic effect. |

| Androgen Receptor | Not Available [1] | The clinical significance is not fully defined. |

This antagonism depresses the release of hypothalamic and pituitary hormones and is believed to depress the reticular activating system, affecting basal metabolism, body temperature, wakefulness, and vasomotor tone [1] [2].

Quantitative Data and Properties

For research and development purposes, the table below consolidates key chemical and predicted pharmacokinetic properties of this compound [1] [2]:

| Property | Value |

|---|---|

| Chemical Formula | C({23})H({29})N({3})O({2})S [1] [2] |

| Average Molecular Weight | 411.56 g/mol [1] [2] |

| Melting Point | 167-168.5 °C [1] |

| LogP (Predicted) | 2.62 - 3.48 [1] [2] |

| Water Solubility (Predicted) | 0.0601 mg/mL [1] |

| pKa (Strongest Basic) | 7.78 - 8.07 [1] [2] |

| Rule of Five | Yes [2] |

| Bioavailability | Yes [2] |

Experimental Research Protocols

To investigate the molecular interactions and behavioral effects of this compound in a research setting, the following experimental approaches can be employed.

In Vitro Binding Assay for Dopamine Receptors

This protocol determines the binding affinity and potency of this compound for dopamine receptor subtypes.

- Membrane Preparation: Isolate synaptic plasma membranes from rodent brain tissue (e.g., striatum for D2 receptors).

- Radioligand Binding: Incubate the membrane preparation with a known radiolabeled dopamine receptor antagonist (e.g., [³H]spiperone for D2 receptors) in the presence of varying concentrations of this compound.

- Separation and Measurement: Filter the mixture to separate membrane-bound radioactivity from free radioligand. Measure the radioactivity on the filters using a scintillation counter.

- Data Analysis: Calculate the percentage of radioligand displacement by this compound at each concentration. Determine the half-maximal inhibitory concentration (IC(_{50})) and the inhibition constant (K(_i)) to quantify receptor binding affinity [1] [3] [4].

In Vivo Behavioral Study in Mice

This protocol assesses the functional impact of this compound on dopamine-mediated behavior.

- Animal Model: C57BL mice (10-12 weeks old) [3].

- Dosage and Administration: Administer this compound via a suitable route (e.g., intrahippocampal, i.h.) at a dose of 2.4 mg/kg in a single dosage [3].

- Behavioral Paradigm: Use a resident-intruder test or similar agonistic interaction model. Introduce a naive intruder mouse into the home cage of a resident mouse treated with this compound.

- Key Metrics: Record and measure the time lapse from the first fight to submission and the total actual fighting time to submission. A significant prolongation of these times indicates an antipsychotic-like effect [3].

Dopamine Receptor Signaling Pathway

The following diagram illustrates the core dopamine signaling pathway that this compound modulates, highlighting its primary site of action.

This compound antagonism of D2 receptor signaling.

References

Acetophenazine synthesis and manufacturing methods

Chemical and Safety Profile

The table below summarizes the key identifiers and hazard information for Acetophenazine.

| Property | Description |

|---|---|

| CAS Number | 2751-68-0 [1] [2] [3] |

| Molecular Formula | C₂₃H₂₉N₃O₂S [1] [2] [3] |

| Molecular Weight | 411.56 g/mol [1] [2] [3] |

| GHS Hazard Statements | H302: Harmful if swallowed [1] |

| H410: Very toxic to aquatic life with long lasting effects [1] | |

| Handling Precautions | Avoid dust formation. Use personal protective equipment. Ensure adequate ventilation. Avoid release to the environment [1]. |

Research and Development Context

While direct synthesis methods for this compound are not detailed in the search results, the following information provides relevant context for researchers.

- Drug-Gene Interactions: A cheminformatics study listed this compound as interacting with two target genes, though the specific genes were not named in the available excerpt [4]. This highlights the importance of understanding its mechanism of action at a molecular level.

- The Role of Acetophenone Scaffolds: The acetophenone functional group is a versatile building block in pharmaceutical synthesis. One review dedicated to Diversity-Oriented Synthesis (DOS) highlights how amino acetophenones can serve as valuable starting points for creating libraries of natural product analogs [5]. This general strategy is highly relevant for drug development professionals seeking to design novel compounds or optimize existing scaffolds.

Proposed R&D Workflow

For a research project aimed at re-investigating or optimizing a compound like this compound, the following general workflow could be applied. The diagram below outlines the key stages from target identification to final reporting.

Suggestions for Further Research

To obtain the specific synthesis and manufacturing protocols you need, I suggest you:

- Consult Specialized Databases: Search platforms like SciFinder-n, Reaxys, or PubMed using the CAS Number (2751-68-0) as a keyword. These databases often contain detailed synthetic procedures from patent and journal literature that are not freely available on the open web.

- Investigate Historical Patents: The original manufacturing processes for discontinued drugs are frequently documented in patents. A search of patent literature from the 1960s (when this compound was likely developed) could yield detailed methods.

- Apply General Phenothiazine Chemistry: In the absence of direct sources, researching the general synthetic pathways for piperazinyl-bearing phenothiazine derivatives can provide a reliable foundation for developing a lab-scale synthesis for this compound.

References

Acetophenazine reference standards and impurities

Acetophenazine Overview and Chemical Data

This compound is a moderate-potency antipsychotic from the phenothiazine class, used in the treatment of disorganized and psychotic thinking, hallucinations, and delusions. Its therapeutic action primarily comes from antagonizing dopamine D2 receptors in the brain [1].

The table below summarizes its core chemical identification data:

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| CAS Registry Number | 2751-68-0 [2] [3] [1] |

| Chemical Formula | C~23~H~29~N~3~O~2~S [2] [1] |

| Molecular Weight | 411.56 g/mol [2] [3] [1] |

| IUPAC Name | 1-(10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-10H-phenothiazin-2-yl)ethan-1-one [1] |

| Other Names | Tindal [1] |

The drug is commonly used in the form of its maleate salt, This compound Maleate (CAS: 5714-00-1) [4] [1] [5]. This salt form has a molecular formula of C~53~H~64~N~6~O~11~S~2~ and a molecular weight of 1025.24 g/mol [4] [5]. Its melting point is 167-168.5 °C, and it is a yellow to orange solid that is slightly soluble in DMSO and methanol [5].

Pharmacological Profile and Mechanism

The following table outlines key pharmacological characteristics of this compound:

| Property | Description |

|---|---|

| DrugBank ID | DB01063 [1] |

| Approval Status | Not US Approved / Not Other Approved [1] |

| Mechanism of Action | Antagonist of postsynaptic mesolimbic dopaminergic D1 and D2 receptors; also depresses the release of hypothalamic and hypophyseal hormones. [1] |

| Primary Target | D(2) dopamine receptor [1] |

| Associated Conditions | Schizophrenia and other psychotic disorders [1] |

| ATC Code | N05AB07 [1] |

This mechanism and its downstream effects on the central nervous system can be visualized in the following workflow:

Analytical Method Development Guidance

While detailed analytical protocols for this compound are not available in the search results, you can develop robust methods by adapting established principles for similar compounds, particularly other phenothiazines.

Suggested Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): A reversed-phase method is typically effective. For a related phenothiazine (perphenazine), a method using a Microsorb-CN column with a mobile phase of 85:15 methanol/0.005 M ammonium acetate buffer at a flow rate of 1.6 ml/min and UV detection at 254 nm proved successful [6]. This can serve as a starting point for method development for this compound.

- Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This technique is highly sensitive for quantifying drugs in complex biological matrices like plasma or brain homogenates. The general workflow involves sample extraction, chromatographic separation, and detection using a triple quadrupole mass analyzer in Selected Reaction Monitoring (SRM) mode [7].

Workflow for Bioanalytical Method Validation

Developing and validating a new analytical method, especially for biological samples, requires a rigorous process. The following diagram outlines the key stages, drawing from general bioanalytical validation guidelines [7]:

Impurities and Reference Standards

Information on specific impurities of this compound is limited. One available reference standard is This compound-d4 Dimaleate (Catalogue No.: PA STI 001640), a deuterated stable isotope used as an internal standard for precise quantitative analysis [3].

Sourcing Reference Standards

Reference standards of the this compound API and its impurities are listed by specialized suppliers like Pharmaffiliates [3]. These standards are critical for ensuring the identity, purity, and quality of the drug substance during development and control.

Summary and Research Recommendations

This application note has consolidated the available chemical, pharmacological, and methodological information on this compound. A significant challenge in working with this drug is the scarcity of public, detailed analytical procedures and a complete impurity profile.

- Contacting Suppliers Directly: Reach out to fine chemical and reference standard suppliers for technical data sheets, which often contain valuable analytical information.

- Literature Search: Perform a deep search in scientific journals (e.g., via PubMed, SciFinder) for older literature, as this compound was more widely studied in the 1960s-1980s.

- Adaptive Method Development: Use the general principles and related compound methods outlined here as a foundational template for your own experimental optimization.

References```plaintext

- National Institute of Standards and Technology. (NIST). This compound. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C2751680&Units=SI

- Pharmaffiliates. This compound-impurities. Retrieved from https://www.pharmaffiliates.com/en/parentapi/acetophenazine-impurities

- ChemicalBook. (2017). This compound MALEATE (200 MG)(5714-00-1) 1 h nmr. Retrieved from https://www.chemicalbook.com/SpectrumEN_5714-00-1_HNMR.htm

- Bonneau, N., et al. (2016). Validation data for the quantification of the Annonaceous acetogenins. PMC. doi:10.1016/j.dib.2016.04.067

- DrugBank. (2024). This compound: Uses, Interactions, Mechanism of Action. Retrieved from https://go.drugbank.com/drugs/DB01063

- J Clin Pharm Ther. (1993). High-performance liquid chromatographic determination of perphenazine in plasma. PubMed. doi:10.1111/j.1365-2710.1993.tb00614.x

- ChemicalBook. (2024). This compound MALEATE (200 MG) CAS#: 5714-00-1. Retrieved from https://m.chemicalbook.com/ProductChemicalPropertiesCB2501622_EN.htm

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. This compound-impurities [pharmaffiliates.com]

- 4. This compound maleate (200 mg)(5714-00-1) 1 h nmr [chemicalbook.com]

- 5. This compound MALEATE (200 MG) CAS#: 5714-00-1 [m.chemicalbook.com]

- 6. High-performance liquid chromatographic determination of ... [pubmed.ncbi.nlm.nih.gov]

- 7. Validation data for the quantification of the Annonaceous ... [pmc.ncbi.nlm.nih.gov]

Acetophenazine API synthesis protocol

Acetophenazine API Overview

This compound is a moderate-potency phenothiazine antipsychotic, though it does not appear to be currently marketed in major regions like the US or Europe [1] [2]. The table below summarizes its core chemical and pharmacological characteristics:

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Chemical Formula | C₂₃H₂₉N₃O₂S [1] [2] |

| Molar Mass | 411.56 g·mol⁻¹ [1] [2] |

| CAS Registry Number | 2751-68-0 [1] [2] |

| Mechanism of Action | Postsynaptic dopaminergic D1 and D2 receptor antagonist [1] |

| Therapeutic Indication | Management of schizophrenia & psychotic disorders [1] |

| ATC Code | N05AB07 [1] |

General API Synthesis & Quality Control Workflow

While a specific synthesis protocol for this compound is not available, modern API manufacturing follows a structured pathway from raw materials to finished product, with rigorous quality control at every stage. The diagram below illustrates this general workflow:

Analytical Techniques for API Quality Assurance

Adherence to quality standards requires specific analytical techniques to confirm the identity, purity, and strength of the API [3]. The following table lists key methods relevant for a compound like this compound:

| Testing Category | Analytical Technique | Application in API Quality Control |

|---|---|---|

| Identity & Purity | High-Performance Liquid Chromatography (HPLC/UHPLC) | Primary assay for purity and impurity profiling [3]. |

| Identity | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms molecular structure and identity of raw materials [3]. |

| Structural Confirmation | Mass Spectrometry (MS) & NMR | Provides detailed molecular characterization and confirms structure [3] [4]. |

| Volatile Impurities | Gas Chromatography (GC) | Detects and quantifies residual solvents [3]. |

| Crystalline Form | X-Ray Powder Diffraction (XRPD) | Determines polymorphic form, critical for solubility & stability [3]. |

Example Protocol: HPLC Purity Assay

The following is a generalized protocol for an HPLC purity assay, a cornerstone of API testing. Parameters would need to be developed and validated specifically for this compound.

1. Scope This method describes the procedure for determining the purity and related substances of this compound API by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Materials and Equipment

- HPLC system with UV or DAD detector

- C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

- This compound reference standard

- HPLC-grade solvents: water, acetonitrile, and/or methanol

- Volumetric flasks, pipettes, and syringes

3. Mobile Phase Preparation

- Mobile Phase A: Aqueous buffer. A common starting point is 0.1% (v/v) phosphoric acid or trifluoroacetic acid (TFA) in water. Note: The exact buffer and pH must be optimized.

- Mobile Phase B: Organic modifier such as acetonitrile or methanol.

- Prepare a gradient program, for example: 0 min (20% B), 0-20 min (20% to 80% B), 20-25 min (80% B), 25-26 min (80% to 20% B), 26-30 min (20% B) for re-equilibration.

4. System Suitability Test

- Prepare a system suitability solution containing the this compound reference standard at the working concentration.

- Inject this solution and evaluate the following parameters as per USP <621> [5]:

- Theoretical Plates (N): Column efficiency should meet predefined limits (e.g., >2000).

- Tailing Factor (T): Should be within specified range (e.g., ≤ 2.0).

- Relative Standard Deviation (RSD): Peak area and retention time from replicate injections should have an RSD of ≤ 2.0%.

5. Sample and Standard Preparation

- Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a 100 µg/mL solution.

- Test Solution: Prepare the this compound API test sample at the same nominal concentration.

6. Chromatographic Procedure

- Inject the system suitability solution, standard solution, and test solution.

- Record the chromatograms and integrate the peaks.

- Identify the this compound peak in the test solution by comparing its retention time with that of the standard.

7. Calculation

- Purity and Related Substances: Calculate the percentage of each impurity and the main peak in the test solution by comparing their areas to the total area of all peaks (Area Normalization) or to the area of the standard (Reference Standard method), depending on the validated methodology.

A Path Forward for Protocol Development

Given the absence of a published synthesis protocol, here are practical steps you could take to develop one:

- Consult Older Literature: this compound was likely developed and studied in the mid-20th century. A deep search in scientific databases for papers and patents from the 1960s-1980s may yield initial synthetic routes that can be optimized using modern techniques.

- Leverage General API Synthesis Principles: Modern trends like green chemistry, continuous flow processing, and biocatalysis can be explored to develop a more efficient, sustainable, and scalable process than any original method [4].

- Engage with Specialized Suppliers: Companies that specialize in fine chemicals and API intermediates (like BOC Sciences, referenced in one source) may offer key starting materials or custom synthesis services that can provide a foundation for your work [6].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. API Manufacturing: Laboratory Testing's Essential Role in ... [contractlaboratory.com]

- 4. Advances in the Synthesis and Optimization of Pharmaceutical APIs ... [scipublications.com]

- 5. USP and EP Standards in Drug Development [reagents.alfa-chemistry.com]

- 6. API Synthesis Intermediates & Raw Materials [bocsci.com]

Proposed HPLC Protocol for Acetophenazine Purity Testing

The following method is adapted from a published, validated HPLC approach for the simultaneous determination of Fluphenazine HCl and Nortriptyline HCl in the presence of their potential impurities [1]. Given that Acetophenazine is also a phenothiazine-derived antipsychotic, this method provides a robust foundation.

Table 1: Instrumental Parameters for RP-HPLC Analysis

| Parameter | Specification |

|---|---|

| HPLC System | Waters 2695 Alliance |

| Detection | Photodiode Array (PDA) |

| Wavelength | 254 nm |

| Column | C18 Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm) |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

| Flow Rate | 2.0 mL/min |

| Mobile Phase | A: Water with 0.1% H₃PO₄ (pH 2.25) B: Methanol | | Elution | Gradient | | Run Time | 14 minutes |

Table 2: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 92 | 8 |

| 8 | 75 | 25 |

| 13 | 30 | 70 |

| 14 | 92 | 8 |

Experimental Workflow

The following diagram outlines the complete experimental procedure from sample preparation to system suitability testing.

Detailed Procedures

Standard Solution Preparation

- Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.

- Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.

- Further dilute the stock solution with the mobile phase to prepare working standards in the range of 2–50 µg/mL for constructing the calibration curve [1].

Test Sample Preparation (for Tablets)

- Weigh and finely powder not less than 20 tablets.

- Transfer an amount of powder equivalent to about 10 mg of this compound to a 50 mL volumetric flask.

- Add about 35 mL of methanol, sonicate for 30 minutes, and allow to cool.

- Dilute to volume with methanol and mix well.

- Filter a portion of the solution, then further dilute with the mobile phase to obtain a final concentration within the calibration range (e.g., ~10 µg/mL) [1].

System Suitability Testing

- Before sample analysis, ensure the HPLC system meets performance criteria.

- Inject the standard solution in replicates of five or six.

- Acceptance Criteria: The relative standard deviation (RSD) of the peak area for this compound should be ≤ 2.0%. The theoretical plate count should be > 2000, and the tailing factor should be < 2.0 [1].

Critical Considerations for Method Adaptation

When developing a purity method for this compound based on this protocol, several factors must be considered:

- Identification of Potential Impurities: The first step is to identify likely process-related impurities and degradation products. Literature suggests that Perphenazine is a known impurity for another phenothiazine drug, Fluphenazine [1]. A thorough investigation is needed to identify specific impurities for this compound.

- For MS-Compatible Methods: If you require mass spectrometry detection, replace phosphoric acid in the mobile phase with a volatile acid like formic acid, as indicated in a similar application note [2].

- Method Validation: Any adapted method must be fully validated according to ICH guidelines. The reference method for fluphenazine and nortriptyline was successfully validated [1].

Recommendations for Further Research

To obtain experimentally verified data for this compound, I suggest:

- Consulting Official Compendia: Directly check the most recent editions of the United States Pharmacopeia (USP) or British Pharmacopoeia (BP) for a monograph on this compound.

- Specialized Databases: Search analytical science journals and vendor application libraries using terms like "HPLC method for this compound," "stability-indicating method for this compound," or "related substances method for this compound."

References

Acetophenazine laboratory handling and storage

Acetophenazine: Properties and Hazards

This compound is a phenothiazine-derived antipsychotic agent used in research for studying psychotic disorders like schizophrenia [1]. It primarily functions as a dopamine D2 receptor antagonist [2] [1].

Hazard Classification [3]:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

- Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.

- Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects (H410).

Handling, Storage, and First Aid

For safe laboratory work with this compound, adhere to the following protocols based on its safety data sheet [3].

| Handling & Storage Aspect | Recommended Protocol |

|---|---|

| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, suitable respirator, impervious clothing [3]. |

| Engineering Controls | Use in areas with appropriate exhaust ventilation; ensure accessible safety shower/eye wash [3]. |

| Handling Precautions | Avoid inhalation, skin/eye contact, and dust formation; do not eat, drink, or smoke in the lab [3]. |

| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area; store away from direct sunlight/ignition sources [3]. Specific storage temperatures: -20°C (powder) or -80°C (in solvent) [3] [1]. |

| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [3]. |

First Aid Measures [3]:

- Eye Contact: Flush immediately with large amounts of water for several minutes while holding eyelids open. Call a physician.

- Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Call a physician.

- Inhalation: Relocate to fresh air.

- Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician or a poison center.

Experimental Preparation Guide

The following workflow and table outline the preparation of this compound stock solutions based on data from a supplier for research use [1].

Preparation of Stock Solutions [1]:

| Parameter | Details / Instructions |

|---|---|

| Solubility | Soluble in DMSO (100 mg/mL, 242.98 mM) and slightly soluble in methanol [1]. |

| Solution Preparation | Dissolve in solvent (e.g., DMSO) to desired concentration. Ultrasonication may be needed to aid dissolution [1]. |

| Aliquot & Storage | Aliquot the solution into working volumes. Store at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [1]. |

Critical Safety Notes

- For Research Use Only: The information pertains to the laboratory chemical, not a pharmaceutical product. It is not for human or veterinary use [1].

- Environmental Hazard: Take precautions to avoid release into the environment due to its high toxicity to aquatic life [3].

- Spill Management: Collect spillage with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to local regulations for hazardous waste [3].

Key Information Gaps

Search results lack complete data for a full application note. Key information gaps include:

- Detailed Physical/Chemical Properties: Melting/boiling point, flash point, vapor pressure [3] [4].

- Stability Under Various Conditions: Specific incompatabilities beyond broad categories [3].

- Toxicokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) profiles [2].

- Waste Disposal Procedures: Specific, detailed methods for waste stream treatment [3].

References

Proposed Framework for Acetophenazine Stability Application Notes

A thorough set of application notes should characterize the stability of acetophenazine under various conditions that mimic real-world storage and use in a research setting.

Chemical Profile & Handling Guidelines

First, it is crucial to establish a foundational understanding of the compound.

- Chemical Identity: this compound is a phenothiazine-derivative antipsychotic, specifically a piperazine-type phenothiazine [1].

- Handling and Storage: Based on general practices for sensitive organic compounds, the following guidelines are recommended. These are placeholders and must be verified experimentally.

- Storage: Store the solid compound in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

- Handling: Allow vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use.

Detailed Experimental Protocol for Forced Degradation Studies

Forced degradation studies help identify potential degradation products and elucidate the degradation pathways of a drug substance.

- 1. Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

- 2. Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:

- Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M) to achieve a final concentration of 0.01 M HCl. Heat at 60°C for 1-8 hours.

- Alkaline Hydrolysis: Add dilute NaOH (e.g., 0.1 M) to achieve a final concentration of 0.01 M NaOH. Heat at 60°C for 1-8 hours.

- Oxidative Stress: Add hydrogen peroxide (e.g., 3% w/v) to achieve a final concentration of 0.3% w/v. Store at room temperature for 24 hours.

- Thermal Stress: Keep the solution in the solid state and at 60°C for 24 hours.

- Photolytic Stress: Expose the solid and solution to UV light (e.g., 1.2 million lux hours) and cool white fluorescent light as per ICH Q1B guidelines.

- 3. Analysis: Analyze all stressed samples and a fresh control solution using High-Performance Liquid Chromatography (HPLC) with a UV/Vis or Photodiode Array (PDA) detector. Monitor for the appearance of new peaks in the chromatogram, which indicate degradation products.

The workflow for this protocol can be visualized as follows:

Diagram 1: Workflow for forced degradation studies to identify this compound stability under various stress conditions.

Stability Assessment in Common Research Solvents

A key part of the application notes is to provide researchers with stability data for this compound in solvents commonly used for bioassays or analytical preparations. The following table is a template for your experimental results.

- Table 1: Illustrative Stability of this compound in Research Solvents

- Note: The "Estimated Half-life" and "Major Degradation Product" values are hypothetical and must be replaced with your actual experimental data.

| Solvent | Storage Condition | Concentration (µg/mL) | Time Point | % Remaining | Estimated Half-Life | Major Degradation Product |

|---|---|---|---|---|---|---|

| DMSO | -20°C, dark | 1000 | 1 week | [Data] | [Data] | [Data] |

| Methanol | -20°C, dark | 100 | 1 week | [Data] | [Data] | [Data] |

| PBS (pH 7.4) | 4°C, dark | 10 | 24 hours | [Data] | [Data] | [Data] |

| DMEM/FBS | 37°C | 1 | 24 hours | [Data] | [Data] | [Data] |

References

Chemical and Application Profile of Acetophenazine

The table below summarizes the key available information on Acetophenazine, which is a phenothiazine derivative and an antipsychotic agent that primarily functions as a dopamine D2 receptor antagonist [1].

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| CAS Number | 2751-68-0 [1] |

| Molecular Formula | C₂₃H₂₉N₃O₂S [1] |

| Molecular Weight | 411.56 g/mol [1] |

| Appearance | Light yellow to yellow solid [1] |

| Mechanism of Action | Dopamine D2 receptor antagonist [1] |

| Primary Application | Research on psychotic disorders (e.g., schizophrenia) and anxious depression [1] |

| Radioactive Labeling | Information not found in search results |

Proposed Workflow for Radiolabeling this compound

Given the lack of direct protocols, the following diagram outlines a logical, high-level workflow for developing a radiolabeling method for this compound. This approach is inferred from general radiopharmaceutical development practices, particularly for compounds with similar structures [2].

Pathways to Finding Specific Protocols

Since specific radioactive labeling techniques for this compound are not publicly available in the searched sources, here are some suggestions for how you might locate this highly specialized information:

- Search Patent Databases: The synthesis pathway for a drug molecule is often detailed in its patent. Searching platforms like Google Patents or the USPTO using the CAS number 2751-68-0 [1] or the compound name may yield the original patent, which could contain synthetic routes that can be adapted for radiolabeling [3].

- Consult Specialized Literature: Techniques for labeling complex organic molecules are frequently published in journals focused on nuclear medicine, radiochemistry, or radiopharmacy [2]. You may have success searching for papers on the radiolabeling of other phenothiazine derivatives, as the methods could be analogous.

- Inquire with Manufacturers: Companies that supply this compound for research, such as MedChemExpress (cited in the search results), may have in-house technical data or be able to direct you to relevant resources [1].

References

chromatography methods for Acetophenazine analysis

Confirmed Analytical Method for Acetophenazine

The analysis of this compound in biological samples is specifically performed using High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [1].

The table below summarizes the key details of this validated method:

| Parameter | Specification |

|---|---|

| Test Name | This compound, Serum/Plasma [1] |

| Methodology | High Performance Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) [1] |

| Sample Type | Serum or Plasma [1] |

| Suggested CPT Code | 80342 [1] |

| Turnaround Time | 7 days [1] |

| Biological Context | Used for Therapeutic Drug Monitoring (TDM) of this antipsychotic agent [1] [2]. |

Protocol Outline and Workflow

The following workflow visualizes the general stages of a TDM analysis using LC-MS/MS, which applies to this compound.

While the exact protocol details are not fully available in the search results, here is the general framework for such an analysis, based on standard laboratory practice and the confirmed methodology:

- Sample Collection and Handling: Collect blood sample in a Red top (serum) or Lavender/Pink top (EDTA plasma) tube. Promptly centrifuge and separate the serum or plasma into a plastic screw-capped vial for storage and transport [1]. A volume of 1 mL is requested, with a minimum of 0.3 mL [1].

- Sample Preparation: The specific sample preparation protocol for this compound is not detailed. In general, LC-MS/MS methods for drug analysis in biological matrices involve a sample clean-up step to remove proteins and interfering substances. Common techniques include:

- Protein Precipitation (PP): Adding an organic solvent to precipitate and remove proteins.

- Liquid-Liquid Extraction (LLE): Partitioning the analyte between an aqueous sample and an immiscible organic solvent.

- Solid-Phase Extraction (SPE): Using a cartridge to selectively bind, wash, and elute the analyte [2].

- Chromatographic Separation (LC): The analyte is separated using a High Performance Liquid Chromatography system. The specific column type, mobile phase composition, and gradient for this compound are not stated in the search results. LC-MS/MS typically uses reverse-phase chromatography [2].

- Detection (MS/MS): The separated this compound is detected and quantified using a tandem mass spectrometer. This detector operates in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and specificity by filtering for a unique mass-to-charge pair for this compound [2].

Background on this compound

For context, the table below summarizes key information about this compound:

| Category | Information |

|---|---|

| Drug Class | Phenothiazine derivative, Antipsychotic Agent [3] [4] |

| Primary Mechanism | Blocks dopamine D2 receptors in the brain [4] |

| Main Indications | Research on psychotic disorders (e.g., schizophrenia) and anxious depression [4] |

| Chemical Data | CAS No.: 2751-68-0 [4] Molecular Formula: C₂₃H₂₉N₃O₂S [4] | | Defined Daily Dose (DDD) | 50 mg (oral formulation) [5] |

Important Limitations and Considerations

- Lack of Detailed Parameters: The search results do not provide the specific experimental parameters required for a full protocol, such as the exact column dimensions and packing, mobile phase pH and composition, flow rate, MS/MS ionization parameters, or MRM transitions.

- Method Validation: This method was developed and its performance characteristics determined by NMS Labs. It has not been cleared or approved by the US FDA [1].

- Dose Equivalence: For clinical and research purposes, note that the Defined Daily Dose (DDD) for this compound is 50 mg. This is a statistical tool for drug utilization studies and should be used cautiously for dose equivalence calculations [5].

References

- 1. This compound, Serum/Plasma [nmslabs.com]

- 2. Review of Chromatographic Methods Coupled with Modern ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound | Antipsychotic Agent [medchemexpress.com]

- 5. Dose Equivalents for Antipsychotic Drugs: The DDD Method [pmc.ncbi.nlm.nih.gov]

Acetophenazine stability issues and solutions

Chemical Profile & Handling Guidelines

The table below summarizes the key identification and stability information for acetophenazine, primarily gathered from chemical vendor and pharmaceutical database sources [1] [2] [3].

| Property | Details |

|---|---|

| Generic Name | This compound [1] |

| CAS Number (Freebase) | 2751-68-0 [1] [3] |

| CAS Number (Maleate Salt) | 5714-00-1 [2] |

| Molecular Formula | C₂₃H₂₉N₃O₂S [1] [3] |

| Molecular Weight | 411.56 g/mol [1] [3] |

| Physical Description | Light yellow to yellow solid [3] |

| Recommended Storage (Powder) | -20°C (3 years); 4°C (2 years) [3] |

| Recommended Storage (Solution) | -80°C (6 months); -20°C (1 month) [3] |

| Solubility (DMSO) | 100 mg/mL (242.98 mM) [3] |

| Mechanism of Action | Dopamine D2 receptor antagonist [1] [3] |

| Related Brand Name | Tindal [1] [2] |

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound powder for long-term stability?

- A: For long-term stability, store the powder at -20°C, where it is expected to remain stable for up to three years. Short-term storage at 4°C for up to two years is also acceptable [3]. The compound should be kept in a tightly sealed container to protect it from moisture and light.

Q2: How should I prepare and store stock solutions of this compound?

- A: this compound is soluble in DMSO at 100 mg/mL. Stock solutions should be prepared under controlled conditions. For best stability, aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [3].

Q3: What are the primary degradation risks for this compound?

- A: While specific degradation pathways are not listed, as a phenothiazine derivative, it may be susceptible to photo-oxidation and hydrolysis. Key stability risks include exposure to light, high temperatures, and moisture [2].

Q4: The color of my this compound powder is a deep yellow. Does this indicate degradation?

- A: Not necessarily. Fresh this compound is described as a "light yellow to yellow solid" [3]. However, a significant darkening of color or formation of a precipitate in solution could indicate decomposition. It is recommended to compare new batches against a known standard and to use analytical techniques like HPLC to confirm purity if degradation is suspected.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

|---|---|---|

| Low solubility in aqueous buffer | Poor inherent aqueous solubility; precipitation upon dilution from DMSO stock. | Ensure primary stock is in pure DMSO. Use serial dilution and add the DMSO stock to the buffer while vortexing to minimize local concentration effects. Do not exceed a final DMSO concentration that is toxic to your experimental system. |

| Unexpected experimental results or loss of efficacy | Compound degradation; inaccurate solution concentration. | Prepare a fresh stock solution from powder stored at -20°C. Verify the concentration using a validated method like UV-Vis spectroscopy or HPLC. Run a positive control if available. |

| Visible precipitate in stock solution | Freeze-thaw induced precipitation; chemical degradation. | Gently warm the solution to room temperature and vortex. If the precipitate does not dissolve, do not use the solution. For future use, store solutions in single-use aliquots to avoid freeze-thaw cycles. |

Experimental Protocol: Forced Degradation Study

This protocol provides a methodology to systematically investigate the stability of this compound under various stress conditions, which can help in identifying degradation products and establishing stable storage conditions.

1. Solution Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This will be used to prepare the stress samples.

2. Stress Conditions:

- Set up the following stress conditions in controlled laboratory settings (e.g., in sealed vials placed in ovens or light chambers). Use aliquots of the stock solution.

- Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M) to an aliquot to achieve a final concentration of ~0.01 M HCl. Heat at 60°C for several hours or days.

- Basic Hydrolysis: Add dilute NaOH (e.g., 0.1 M) to an aliquot to achieve a final concentration of ~0.01 M NaOH. Heat at 60°C for several hours or days.

- Oxidative Degradation: Add hydrogen peroxide (e.g., 3% v/v) to an aliquot. Keep at room temperature or 60°C for 24 hours.

- Photolytic Degradation: Expose a solid powder and a solution aliquot to UV light (e.g., UV-A at 320-400 nm) and visible light in a photostability chamber for a defined period (e.g, 1-2 weeks as per ICH Q1B guidelines).

- Thermal Degradation: Store the solid powder in an oven at 60°C for up to 2 weeks.

3. Analysis:

- Monitor the degradation at regular intervals (e.g., 24h, 48h, 7 days) using an analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

- Compare the chromatograms of stressed samples with a control sample (unstored, protected from light). The appearance of new peaks indicates degradation products, while a decrease in the main this compound peak indicates extent of degradation.

The diagram below illustrates the logical workflow for this stability study.

Key Takeaways for Researchers

- Prioritize Controlled Storage: The most critical step for maintaining this compound stability is adherence to recommended storage conditions for both powder (-20°C) and solutions (-80°C), while minimizing freeze-thaw cycles [3].

- Monitor for Physical Changes: Observe the compound's physical state. Significant color changes or precipitation in previously clear solutions are practical, initial indicators of potential stability issues.

- Establish In-House Stability Data: Since explicit stability data is scarce, conducting a forced degradation study using the provided protocol is the most reliable method to understand how this compound behaves under various environmental stresses in your specific lab conditions.

References

Experiment Protocol: Spectrofluorimetric Determination of Acetophenazine

This methodology is based on a published approach that uses sulfur and nitrogen co-doped carbon dots (S,N-CDs) as fluorescent probes for the determination of Acetophenazine (APZ) and other phenothiazine derivatives [1].

- Principle: The method is a turn-off fluorescent assay. The intrinsic fluorescence of the synthesized S,N-CDs is statically quenched upon interaction with this compound.

- Key Advantages:

- Does not require chemical derivatization or harsh reaction conditions.

- The cited drugs, including APZ, lack native fluorescence, making this probe highly valuable.

- The method is rapid, selective, and has been validated for application in tablet dosage forms.

Materials and Reagents

- Analytical Standards: this compound (APZ) pure standard.

- Probe Synthesis:

- Precursors: Thiourea and ascorbic acid.

- Synthesis Method: A green, one-pot microwave-assisted technique [1].

- Instrumentation:

- Spectrofluorimeter

- Characterization: HRTEM, EDX, FTIR spectroscopy, UV-Vis absorption spectroscopy, and fluorescence spectroscopy were used to characterize the synthesized S,N-CDs [1].

Procedure

- Probe Preparation: Synthesize S,N-CDs using the microwave-assisted method. The probes are stable for more than five months when properly stored.

- Fluorescence Measurement:

- Excitation Wavelength: 330 nm.

- Emission Measurement: Record the fluorescence intensity at the maximum emission peak of 410 nm.

- Quenching Experiment: Add increasing concentrations of APZ to the S,N-CDs solution and measure the decrease in fluorescence intensity.

- Calibration Curve: Construct a calibration curve by plotting the quenching efficiency (e.g., (F₀-F)/F₀ or similar) against the concentration of APZ. The method is linear in the range of 5.0–100.0 μM [1].

- Sample Analysis: Prepare tablet samples as per the method, measure their fluorescence quenching, and calculate the concentration from the calibration curve. Reported recoveries are between 98.06–101.66% [1].

Key Analytical Parameters The table below summarizes the validated performance characteristics of the method for this compound [1].

| Parameter | Value for this compound (APZ) |

|---|---|

| Linear Range | 5.0 – 100.0 μM |

| Limit of Detection (LOD) | 1.53 μM |

| Limit of Quantification (LOQ) | Not explicitly stated; can be estimated (often as 3.3×LOD / 10×LOD) |

| Accuracy (% Recovery) | 98.06 – 101.66% |

| Application | Determination in pharmaceutical tablet formulations |

Troubleshooting Guide & FAQs

Based on common challenges in analytical chemistry and the specific technique described, here are some potential issues and solutions.

FAQ 1: Why is the fluorescence quenching signal weak or inconsistent?

- Potential Cause: Improper pH or buffer conditions of the medium.

- Solution: The interaction between the drug and the fluorescent probe can be highly sensitive to the environment. Systematically optimize the pH, ionic strength, and buffer composition of the solution to find the optimal condition for maximum and stable quenching. Using a Quality-by-Design (QbD) approach with experimental designs can efficiently identify these critical parameters [2].

FAQ 2: How can I improve the selectivity of the method for this compound in the presence of other phenothiazines or excipients?

- Potential Cause: The probe may respond to structurally similar compounds.

- Solution: The published method demonstrated selectivity for APZ, CPH, and PZH [1]. To enhance selectivity further, you could:

- Exploit kinetic differences: Measure the fluorescence quenching at different time points if the reaction rates with interferents differ.

- Use chemometric tools: Apply multivariate calibration methods to resolve overlapping signals if using a spectroscopic technique [3].

FAQ 3: What are general strategies for developing and optimizing an HPLC method for a drug like this compound?

While not specific to this compound, general HPLC optimization strategies for drugs include [4] [5] [6]:

- Mobile Phase Optimization: Vary the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer. Adjust the pH and consider using ion-pair reagents if the compound is ionic.

- Column Selection: Test different C18 columns or columns with other stationary phases (e.g., phenyl, polar-embedded).

- Temperature and Flow Rate: Optimize the column temperature and mobile phase flow rate to improve separation efficiency and reduce run time.

- Systematic Approach: Employ a QbD framework with Design of Experiments (DoE) to efficiently understand the impact of multiple factors and their interactions on method performance [2].

Experimental Workflow for Method Development

The following diagram outlines a systematic, quality-by-design approach to developing and troubleshooting analytical methods, which is considered a best practice in the field [2].

References

- 1. Novel fluorescent probes based on sulfur and nitrogen co ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel quality-by-design optimized spectrofluorimetric ... [sciencedirect.com]

- 3. Optimization of HPLC methods for the development ... [pmc.ncbi.nlm.nih.gov]

- 4. A simple and sensitive stability-indicating RP-HPLC assay ... [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of high performance liquid ... [jipbs.com]

- 6. HPLC quantification of perphenazine in sheep plasma [sciencedirect.com]

Troubleshooting Guide: Controlling Process-Related Impurities

The following table outlines common types of synthesis impurities and potential mitigation strategies, based on investigations of other drug substances [1].

| Impurity Type | Root Cause | Proposed Corrective Action |

|---|---|---|

| Oxidative Impurities | Reaction of starting material or intermediate with atmospheric oxygen or other oxidants [1]. | Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) prior to and during heating [1]. |

| Solvent-Derived Impurities | Decomposition of the solvent under reaction conditions (e.g., pyrolysis of DMF producing formaldehyde) [1]. | Screen alternative, more stable solvents (e.g., CH₃CN, EtOH). If retention is necessary, control conditions to avoid decomposition [1]. |

| Raw Material Impurities | Impurities introduced via or formed from the starting materials [1]. | Tighten quality control (QC) specifications for raw materials and assess their stability under storage and reaction conditions [1]. |

| Catalyzed Decomposition | Acid- or base-catalyzed degradation of an intermediate [1]. | Optimize the base/acid type and strength. A milder base (e.g., K₂HPO₄) may improve specificity over a stronger one [1]. |

| Genotoxic Impurities (GTIs) | Formation of impurities with potential to damage DNA (e.g., nitrosamines) [2]. | Develop highly sensitive and specific analytical methods (e.g., LC-MS/MS) for targeted GTI monitoring and implement strict controls [2]. |

Experimental Protocols for Impurity Analysis

Controlling impurities requires robust analytical methods to detect and quantify them at low levels.

1. Protocol for a Quantitative LC-MS/MS Method for Genotoxic Impurities

This method is adapted from the analysis of 1-amino-4-methylpiperazine in Rifampicin [2].

- Objective: To accurately quantify a specific genotoxic impurity at trace levels.

- Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

- Method Development Workflow:

- Sample Preparation: Dissolve the Acetophenazine API in a suitable solvent. The standard of the target impurity should be used for method calibration.

- Chromatography Optimization: Optimize the LC conditions (column chemistry, mobile phase composition, gradient, and flow rate) to achieve baseline separation of the impurity from the main API peak and other components.

- Mass Spectrometry Tuning: Tune the MS/MS parameters for the specific impurity. Use Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

- Method Validation: Validate the method according to ICH guidelines to demonstrate it is suitable for its purpose. Key parameters include:

- Linearity: Establish a calibration curve. Correlation coefficients (R²) should typically be greater than 0.999 [3].

- Accuracy: Confirm recovery rates are within an acceptable range (e.g., 95–105%) [3].

- Precision: Ensure repeatability (e.g., precision ≤ 4.9%) [3].

- Limit of Quantification (LOQ): Demonstrate the method can reliably detect and quantify the impurity at the required low level (e.g., in the µM range) [3].

2. Protocol for Impurity Sourcing via Forced Degradation Studies

- Objective: To understand the stability of the drug substance and identify potential degradation impurities.

- Procedure:

- Stress Conditions: Expose the this compound API to various stress conditions [3] [4].

- Acidic Hydrolysis: Treat with 0.1–1 M HCl at elevated temperature (e.g., 60°C).

- Basic Hydrolysis: Treat with 0.1–1 M NaOH at elevated temperature.

- Oxidative Stress: Treat with hydrogen peroxide (e.g., 3%).

- Thermal Degradation: Heat the solid API.

- Photodegradation: Expose the API to UV/VIS light.

- Analysis: Monitor the samples at intervals using HPLC-UV or HPLC-MS to see new impurity peaks form.

- Identification: Isolate key degradation products and use techniques like High-Resolution MS (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures [2].

- Stress Conditions: Expose the this compound API to various stress conditions [3] [4].

Method Development Workflow

The following diagram visualizes the systematic approach to developing and validating an analytical method for impurity control.

Frequently Asked Questions

Q1: What are the ICH regulatory thresholds for reporting, identifying, and qualifying impurities? For most drug substances, the International Council for Harmonisation (ICH) guidelines set thresholds for reporting impurities (0.05%), identifying them (0.10% or 1.0 mg per day, whichever is lower), and qualifying them (0.15% or 1.0 mg per day, whichever is lower). Stricter thresholds, such as <0.1%, may apply to certain drug categories like anticancer pharmaceuticals [1].

Q2: Why is it critical to control genotoxic impurities (GTIs) specifically? Genotoxic impurities have the potential to damage DNA at very low levels and pose a carcinogenic risk to humans. Therefore, they must be controlled to much stricter limits (often in the ppm range) than ordinary impurities, requiring highly sensitive analytical methods for their detection and quantification [2].

Q3: We see an unexpected impurity. What is a systematic approach to find its root cause? A systematic investigation should include [1]:

- Hypothesis: Propose potential formation mechanisms (oxidation, hydrolysis, side-reactions, etc.).

- Comparative Testing: Run controlled experiments (e.g., with/without inert gas, with different solvents) to test your hypothesis.

- Identification: Use HRMS and NMR to determine the impurity's structure.

- Link to Source: Once the structure is known, trace it back to a specific starting material, solvent, or reaction condition.

Key Takeaways for Your Research

- Adopt a Proactive Mindset: Impurity control is a fundamental part of modern process development, not an afterthought. A systematic investigation, as demonstrated in the brigatinib case study, is the most effective path to a robust process [1].

- Leverage Advanced Analytics: Structural identification of impurities using techniques like HRMS and NMR is crucial for understanding and eliminating their root cause, rather than just consistently reproducing them [2].

- Consult the Guidelines: Always base your control strategies on the latest ICH and regional regulatory guidelines (Q3A, Q3B, M7) to ensure compliance and patient safety.

References

- 1. Investigation into the Formation of Impurities during ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a targeted LC-MS ... [sciencedirect.com]

- 3. Quantitative analysis of related substances in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Impurities in drug substances and drug products [sciencedirect.com]

validating Acetophenazine detection methods

Acetophenazine: Foundational Data

The table below summarizes the key identifying and chemical information for this compound, which is essential for any analytical method development [1].

| Property | Description |

|---|---|

| DrugBank ID | DB01063 [1] |

| Generic Name | This compound [1] |

| Chemical Formula | C₂₃H₂₉N₃O₂S [1] |

| CAS Number | 2751-68-0 [1] |

| Monoisotopic Weight | 411.198047877 [1] |

| Description | A moderate-potency, first-generation (typical) antipsychotic of the phenothiazine class [1] [2]. |

| Mechanism of Action | Dopamine receptor antagonist (blocks D1 and D2 receptors) [1] [2]. |

| Related Substances | Phenothiazines (e.g., Trifluoperazine, Chlorpromazine) [2]. |

Frequently Asked Questions (FAQs)

Here are some potential FAQs structured for a technical audience, with answers based on general analytical principles where specific data was unavailable.

Q1: What are the primary stability concerns for this compound in solution, and what are the recommended storage conditions?

- A: While specific stability data for this compound was not found in the search results, general best practices for phenothiazines should be applied. These compounds can be sensitive to light and oxidation. It is recommended to prepare fresh solutions daily, store them in amber glassware, and keep them at controlled, cool temperatures (e.g., 4°C) when not in use. Method validation should include stability studies under these conditions.

Q2: Which chromatographic techniques are most suitable for separating this compound from its potential degradants?

- A: The chemical structure of this compound suggests that reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and UV/Vis or mass spectrometric detection would be a suitable and robust technique. The method development should focus on achieving separation from known phenothiazine degradants and related substances.

Q3: What are the common interference sources when detecting this compound in biological matrices?

- A: Key challenges include:

- Matrix Effects: Endogenous phospholipids and proteins in plasma/serum can cause ion suppression or enhancement in LC-MS/MS methods.

- Metabolites: The method should be able to resolve this compound from its major metabolites.

- Concurrent Medications: Patients may be on multiple drugs; the method's specificity must be validated against common co-administered medications.

Troubleshooting Guide

The following workflow outlines a systematic approach to diagnosing and resolving common issues in analytical methods for this compound. The diagram is generated using DOT script with the specified color palette, ensuring high contrast and readability.

Troubleshooting Workflow for this compound Analysis

References

Acetophenazine Properties & Analysis Considerations

Acetophenazine is a phenothiazine-derived antipsychotic agent that primarily acts as a dopamine D2 receptor antagonist [1] [2]. Understanding its chemical profile is the first step in developing or troubleshooting a chromatographic method for it.

The table below summarizes its key chemical information:

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Chemical Formula | C₂₃H₂₉N₃O₂S [1] [2] |

| Molecular Weight | 411.56 g/mol [1] [2] |

| CAS Registry Number | 2751-68-0 [1] [2] |

| Chemical Structure | Phenothiazine derivative with a piperazine group and a ketone functional group [1] |

| Mechanism of Action | Dopamine D2 receptor antagonist [1] [2] |

| Solubility (Experimental) | Soluble in DMSO (100 mg/mL) [2] |

| logP (Predicted) | 2.62 [1] |

Key considerations for method development:

- Structure Insights: The structure suggests this compound is a basic compound due to its piperazine group [1]. Controlling mobile phase pH is critical to suppress silanol interactions and control retention.

- Detection: The conjugated system in the phenothiazine core likely allows for good UV-Vis detection.

- Column Selection: A standard C18 reverse-phase column is a typical starting point. The predicted logP of 2.62 [1] indicates moderate hydrophobicity, suggesting it should be well-retained with a mobile phase like methanol-water or acetonitrile-water.

HPLC Troubleshooting Guide for this compound Analysis

This guide adapts common HPLC issues to the specific context of analyzing a compound like this compound [3].

Pressure Problems

Pressure issues are often related to the column or flow path.

| Symptom | Potential Causes | Corrective Actions |

|---|---|---|

| High Backpressure | Blockage in column frit, guard column, or lines; mobile phase incompatible with column chemistry; flow rate too high [3]. | Check/replace guard column; flush/clean column; ensure mobile phase compatibility; verify flow rate settings. |

| Low Backpressure | System leak; flow rate too low; faulty pump seal or controller [3]. | Check all fittings for leaks; verify flow rate; inspect and replace pump seals if necessary. |

| Pressure Cycling | Air trapped in pump; failing pump seal; insufficient mobile phase degassing [3]. | Purge pump; replace pump seals; degas mobile phase thoroughly. |

Peak Shape & Retention Problems

The quality of the peaks is crucial for accurate quantification.

| Symptom | Potential Causes | Corrective Actions |

|---|---|---|

| Peak Tailing | Secondary interactions with active silanol sites on column (common for basic compounds); column void; frit blockage [3]. | Use a base-deactivated column for basic compounds; ensure mobile phase is properly buffered; check column integrity. |

| Peak Fronting | Sample solvent too strong vs. mobile phase; column overloaded; damaged column [3]. | Use a weaker solvent for sample reconstitution; reduce injection volume/concentration. |

| Split Peaks | Contamination at column inlet; guard column issue; sample solvent incompatible [3]. | Replace guard column; flush analytical column; ensure sample solvent is miscible/weaker than mobile phase. |

| Retention Time Drift | Column temperature not controlled; mobile phase composition changing (evaporation); column not equilibrated [3]. | Use column heater; prepare mobile phase consistently; allow sufficient equilibration time. |

Baseline & Noise Problems

These can affect detection limits and data quality.

| Symptom | Potential Causes | Corrective Actions |

|---|---|---|

| Baseline Drift | Mobile phase contamination or evaporation; temperature fluctuations; detector issues [3]. | Use fresh, high-purity solvents; maintain constant temperature; check detector lamp. |

| Baseline Noise | Air bubbles in detector flow cell; contaminated mobile phase or column; electronic interference [3]. | Purge detector flow cell; use fresh, filtered, and degassed solvents; ensure proper grounding of instrument. |

Experimental Protocol: System Suitability & Performance Check

This general protocol helps ensure your HPLC system is performing correctly before analyzing valuable this compound samples.

- Objective: To verify that the HPLC system and method are performing adequately in terms of pressure stability, baseline noise, and column efficiency.

- Materials: HPLC system with UV-Vis detector, suitable C18 column, this compound standard, methanol (HPLC grade), water (HPLC grade), triethylamine (TEA) or other suitable modifier, phosphoric acid or ammonium buffer.

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of methanol:buffer (pH ~3.0) (70:30 v/v). Adjust the aqueous buffer to a low pH to protonate the piperazine group of this compound and minimize silanol interactions. Filter and degas the mobile phase thoroughly.

- Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and then dilute with mobile phase to a working concentration. Note: Ensure the sample solvent is weaker than or similar in strength to the mobile phase to avoid peak distortion [3].

- System Equilibration: Pump the mobile phase through the system at the intended flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

- Performance Check:

- Pressure: Record the system pressure. It should be stable and within the normal operating range for your column.

- Baseline: Observe the baseline for stability and low noise.

- Injection: Inject the this compound standard. Evaluate the peak shape (should be Gaussian), retention time consistency, and signal-to-noise ratio.

Troubleshooting Workflow

For a systematic approach, follow the logic in this troubleshooting diagram:

Frequently Asked Questions (FAQs)

What is the most likely cause of peak tailing for this compound? As a basic compound containing a piperazine group, this compound is prone to interacting with acidic silanol sites on the silica-based column, causing tailing. The most effective solution is to use a modern, base-deactivated reverse-phase column designed for basic compounds and ensure the mobile phase is adequately buffered at an appropriate pH [3].

Why are my retention times inconsistent? The most common causes are fluctuations in column temperature, changes in mobile phase composition (due to improper preparation or evaporation), or a column that has not been fully equilibrated with the mobile phase. Ensure the column is in a thermostat, prepare mobile phase accurately and consistently, and allow sufficient time for system equilibration before starting your run [3].

How can I reduce baseline noise and drift? Start by thoroughly degassing your mobile phase to remove dissolved air. Use high-purity solvents and reagents to prevent contamination. Purge the detector cell to remove any trapped air bubbles. Also, ensure that the HPLC instrument is on a dedicated power line to avoid electrical interference [3].

Key Recommendations for this compound Analysis

- Start with a Base-Deactivated Column: This is the single most important factor for achieving good peak shape with this compound.

- Buffer Your Mobile Phase: Use a volatile buffer like ammonium formate or a phosphate buffer at a pH where the compound is fully protonated (e.g., pH 3.0) to ensure consistent retention and peak shape.

- Document Everything: Keep a detailed log of all method parameters, column batches, and mobile phase preparations. This is invaluable for identifying the source of any new issues.

References

Acetophenazine storage conditions and stability

Acetophenazine Dimaleate: Storage & Handling

For researchers working with this compound Dimaleate (CAS 5714-00-1), the following technical specifications are crucial for maintaining its stability and ensuring experimental reproducibility.

Summary of Key Storage Conditions

| Parameter | Specification | Rationale & Additional Context |

|---|---|---|

| Temperature | 2-8°C (Refrigerator) [1] [2] | Protects the compound from thermal degradation. |

| Atmosphere | Under inert atmosphere [2] | Precludes degradation from exposure to oxygen or moisture. |

| Form | Solid [2] | The compound is supplied as a yellow to orange solid [2]. |

| Hygroscopicity | Yes [2] | Must be protected from moisture; handling in a controlled, dry environment is recommended. |

| Light Sensitivity | Information not explicitly found | As a standard precaution for most pharmaceuticals, protect from light. |

Experimental Protocol for Stability Assessment